4-Thiaprostaglandin E1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83010-28-0 |
|---|---|
Molecular Formula |
C19H32O5S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[3-[(1R,2R,3R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propylsulfanyl]propanoic acid |
InChI |
InChI=1S/C19H32O5S/c1-2-3-4-6-14(20)8-9-16-15(17(21)13-18(16)22)7-5-11-25-12-10-19(23)24/h8-9,14-16,18,20,22H,2-7,10-13H2,1H3,(H,23,24)/b9-8+/t14?,15-,16-,18-/m1/s1 |
InChI Key |
GEGZUKCXRBOEAP-RMCZDVGLSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCSCCC(=O)O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCSCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCSCCC(=O)O)O)O |
Synonyms |
4-thia-PGE1 4-thiaprostaglandin E1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Thiaprostaglandin E1 and Its Analogs
Stereoselective Synthesis Approaches for the Cyclopentane (B165970) Core
The precise arrangement of stereocenters within the cyclopentane ring is crucial for the biological activity of prostaglandins (B1171923). Therefore, stereoselective synthesis is paramount.
A cornerstone of modern asymmetric synthesis is the use of chiral synthons, which are enantiomerically pure building blocks that introduce chirality into the target molecule. nih.gov In the synthesis of thiaprostaglandins, a frequently employed chiral synthon is (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone. jst.go.jpjst.go.jpresearchgate.net The use of this specific, optically active cyclopentenone derivative allows for the predictable and controlled establishment of the stereochemistry at the C-11 position (prostaglandin numbering) of the final thiaprostaglandin structure. jst.go.jpjst.go.jp
The stereochemical outcome of the entire synthesis is largely dictated by the chirality of this initial building block. jst.go.jp Beyond this key synthon, the broader field of prostaglandin (B15479496) synthesis has historically relied on other chiral precursors, most notably the Corey lactones (δ- and γ-lactones), which contain pre-defined stereocenters on the cyclopentane fragment that guide the attachment of the side chains. diva-portal.orgmdpi.com Stereocontrol can also be exerted during the reaction sequence itself, for instance, through the use of chiral reducing agents like (-)-DIP-chloride, which has proven effective for the stereoselective synthesis of chiral alcohols in prostaglandin intermediates. researchgate.net
Several powerful reactions have been developed to construct the core cyclopentane structure of prostaglandins. One of the most influential and efficient methods is the Corey synthesis, which utilizes key δ-lactone and γ-lactone intermediates. diva-portal.orgmdpi.com This strategy involves building the cyclopentane ring with multiple stereocenters, which then serves as a scaffold for the sequential attachment of the upper and lower side chains. mdpi.com
Alternative modern approaches include asymmetric [3+2] cycloaddition reactions. oup.com This method allows for the direct formation of a chiral cyclopentane skeleton with appropriate substituents at the required positions, often mediated by an organocatalyst. oup.com Another foundational strategy begins with simpler starting materials like cyclopentadiene, which can be elaborated through a series of reactions to form the functionalized cyclopentane core. libretexts.org
Introduction of the Thioether Moiety in Thiaprostaglandin Scaffolds
The defining feature of a thiaprostaglandin is the presence of a thioether linkage within one of the side chains. This moiety is typically introduced through a conjugate addition reaction (Michael addition). jst.go.jp In the synthesis of compounds like 4-thia-, 5-thia-, 6-thia-, and 7-thiaprostaglandin E1, the sulfur atom is incorporated by reacting a suitable thiol, which serves as the α-side chain synthon, with a cyclopentenone acceptor. jst.go.jp The position of the sulfur atom in the final product (e.g., 4-thia vs. 7-thia) is determined by the specific structure of the thiol used in this key step. jst.go.jp This nucleophilic addition of the thiol to the α,β-unsaturated ketone of the cyclopentenone ring is a highly effective method for forming the crucial carbon-sulfur bond of the thiaprostaglandin scaffold. jst.go.jp
Three-Component Coupling Processes in Thiaprostaglandin Synthesis
A highly convergent and efficient strategy for assembling prostaglandins and their analogs is the three-component coupling process. scribd.comcapes.gov.brnih.gov This method allows for the construction of the complex molecular architecture from three separate fragments in a sequential, often one-pot, procedure. researchgate.net The synthesis of a range of thiaprostaglandins, including 4-thiaprostaglandin E1, has been successfully achieved using this approach. jst.go.jp
The process generally involves two key steps:
Conjugate Addition: The synthesis commences with the conjugate addition of a nucleophilic α-side chain to a chiral cyclopentenone derivative, such as (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone. jst.go.jpjst.go.jp For thiaprostaglandins, this nucleophile is a thiol, which introduces the thioether moiety and generates a reactive enolate intermediate. jst.go.jpresearchgate.net
Enolate Trapping: The enolate formed in the first step is then trapped in situ with an electrophilic ω-side chain. researchgate.net This electrophile is typically an organocopper reagent (a Gilman cuprate) or an organozincate, which contains the lower side chain of the prostaglandin. jst.go.jpresearchgate.net
This tandem organocopper conjugate addition/alkylation reaction sequence effectively and stereoselectively assembles the three core components—the cyclopentenone ring, the α-thioether side chain, and the β-side chain—to furnish the complete thiaprostaglandin skeleton. jst.go.jpscribd.com
Synthetic Routes to Specific Thiaprostaglandin E1 Derivatives
The methodologies described above have been applied to the synthesis of various thiaprostaglandin derivatives, allowing for systematic investigation of structure-activity relationships.
Novel 7-thiaprostaglandin E1 derivatives have been synthesized using a stepwise three-component coupling process. jst.go.jp The synthesis starts with the chiral synthon (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone. jst.go.jp The α-side chains, in the form of various thiols, are introduced first, followed by the addition of the β-side chains via organocopper reagents. jst.go.jp The stereochemistry of the resulting products was confirmed based on the use of the chiral protected cyclopentenone and chiral ω-side chains. jst.go.jp Furthermore, several acid derivatives of these 7-thiaprostaglandin E1 congeners were prepared using either enzymatic or chemical hydrolysis methods. jst.go.jp
The table below outlines the general components utilized in this synthetic approach.
| Component | Chemical Entity | Role in Synthesis | Reference |
|---|---|---|---|
| Cyclopentane Core | (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone | Chiral synthon; provides the core ring structure and sets key stereochemistry. | jst.go.jp |
| α-Side Chain | Thiols (R-SH) | Nucleophile for conjugate addition; introduces the 7-thioether moiety. | jst.go.jp |
| β-Side Chain | Organocopper Reagents | Electrophile trap for the enolate intermediate; provides the lower side chain. | jst.go.jp |
Synthesis of 8-Aza-5-Thiaprostaglandin E1 Analogs
The synthesis of 8-aza-5-thiaprostaglandin E1 analogs has been a subject of significant interest in medicinal chemistry, primarily driven by the search for potent and selective agonists for the prostaglandin E2 (PGE2) receptor subtype EP4. nih.gov These analogs, which incorporate nitrogen and sulfur atoms into the prostaglandin skeleton, have shown promise as potential therapeutic agents. nih.govresearchgate.net
Research has focused on the development of various synthetic routes to access these complex molecules. One notable approach involves the synthesis of a series of 8-aza prostaglandin E1 (PGE1) analogs and their corresponding 8-aza-5-thia counterparts. nih.gov The structure-activity relationships (SARs) of these compounds have been extensively studied to optimize their affinity for the EP4 receptor. nih.govresearchgate.net
In one synthetic strategy, a key intermediate, a γ-lactam, is utilized to construct the core of the 8-aza-PGE1 analog. The synthesis of 8-aza-5-thiaPGE1 analogs introduces a thioether linkage at the 5-position of the α-chain. The introduction of aryl groups at the 16-position of the ω-chain has also been explored to enhance the biological activity profile. researchgate.netresearchgate.net
An enantioselective synthesis for 8-aza-PGE1 has been developed, highlighting the importance of stereochemistry in the biological activity of these analogs. researchgate.net Another synthetic approach has successfully produced both enantiomers of 8-aza-11-deoxy-10-thiaprostaglandin E1, starting from the readily available chiral synthons, D- and L-cysteine. clockss.org This method underscores the versatility of using chiral pool starting materials for the stereocontrolled synthesis of complex prostaglandin analogs. clockss.org
The research in this area has led to the identification of specific 8-aza-PGE1 and 8-aza-5-thiaPGE1 analogs with high affinity for the EP4 receptor and excellent subtype selectivity. nih.gov These findings have established these series of compounds as promising leads for further development. nih.govresearchgate.net
Research Findings on 8-Aza-5-Thiaprostaglandin E1 Analogs
The following table summarizes the key findings from studies on the synthesis and evaluation of 8-Aza-5-Thiaprostaglandin E1 and its analogs.
| Analog Type | Key Synthetic Features | Research Focus | Outcome |
| 8-Aza-PGE1 Analogs | Introduction of a nitrogen atom at the 8-position of the prostaglandin scaffold. | To explore the effects of the aza-substitution on EP4 receptor affinity and selectivity. | Identification of compounds with potent EP4 receptor affinity and good functional activity. nih.gov |
| 8-Aza-5-ThiaPGE1 Analogs | Incorporation of both a nitrogen atom at the 8-position and a sulfur atom at the 5-position. | To investigate the combined effect of aza- and thia-substitution on the pharmacological profile. | Discovery of analogs with high EP4 receptor affinity, excellent subtype-selectivity, and good stability in human liver microsomes. nih.gov |
| 8-Aza-16-Aryl-PGE1 and 8-Aza-5-Thia-16-Aryl-PGE1 Analogs | Modification of the ω-chain with an aryl group at the 16-position. | To study the structure-activity relationships and improve oral efficacy. | Several compounds demonstrated improved oral exposure and/or in vivo efficacy compared to earlier analogs. researchgate.net |
| Enantiomers of 8-Aza-11-Deoxy-10-Thiaprostaglandin E1 | Synthesis starting from D- and L-cysteine to obtain both enantiomers. | To achieve the synthesis of specific stereoisomers. | Successful synthesis of both enantiomers, allowing for the evaluation of stereochemistry on biological activity. clockss.org |
Molecular and Cellular Pharmacology of 4 Thiaprostaglandin E1
Prostaglandin (B15479496) Receptor System Interactions
4-Thiaprostaglandin E1 and its analogues are synthetic derivatives of Prostaglandin E1 (PGE1) that exhibit distinct interactions with the prostaglandin E receptor system. Prostanoid receptors are a subclass of G protein-coupled receptors (GPCRs) that mediate the effects of prostaglandins (B1171923). wikipedia.org The EP receptors, specifically, are the primary targets for prostaglandin E2 (PGE2) and related compounds, and are divided into four subtypes: EP1, EP2, EP3, and EP4. wikipedia.orgmdpi.com These subtypes are coupled to different intracellular signaling pathways; EP2 and EP4 receptors stimulate adenylyl cyclase to increase cyclic AMP (cAMP) levels, while the EP3 receptor typically inhibits adenylyl cyclase, and the EP1 receptor is linked to increases in intracellular calcium. mdpi.com
Research into thiaprostaglandin analogues has focused on modifying the structure of prostaglandin E1 to achieve greater selectivity for specific EP receptor subtypes. Studies have led to the identification of 3,7-dithiaPGE1 analogues as highly selective agonists for the EP4 receptor. nih.gov While detailed comparative affinity values (Ki or IC50) for this compound across all four EP subtypes are not extensively documented in the provided research, the consistent finding is a strong preference for the EP4 receptor. This selectivity is a key characteristic that distinguishes it from endogenous prostaglandins like PGE2, which interacts with both EP3 and EP4 receptors on platelets, or PGE1, which interacts with EP3 and IP receptors. nih.gov The development of these synthetic analogues is often aimed at isolating the biological effects mediated by a single receptor subtype, such as EP4. nih.govresearchgate.net
This compound analogues demonstrate potent agonistic activity, particularly at the EP4 receptor. A series of 3,7-dithiaPGE1 analogues have been identified as highly selective EP4-receptor agonists. nih.gov Agonist binding to a receptor alters its conformation to trigger a physiological response. wikipedia.org The activation of the EP4 receptor is linked to various cellular events, including the modulation of inflammatory processes and smooth muscle relaxation. mdpi.comresearchgate.net The specific activation of the EP4 receptor by agonists can drive the differentiation of certain immune cells, such as Th17 cells, and is considered a key mechanism for its biological effects. d-nb.info The functional outcome of this agonism is often an increase in intracellular cAMP, a hallmark of EP4 receptor activation. nih.gov
The binding of a ligand, such as this compound, to a G protein-coupled receptor like EP4 is a dynamic process that occurs at the cell surface. wikipedia.orgnih.gov This interaction is governed by intermolecular forces, including ionic bonds, hydrogen bonds, and van der Waals forces, which allow for a reversible association between the ligand and the receptor's binding site. wikipedia.org Upon binding, the ligand induces a conformational change in the receptor protein. wikipedia.org This structural shift is transmitted to an intracellular G protein complex, initiating a signaling cascade. wikipedia.org For the EP4 receptor, this involves the activation of the Gs alpha subunit, which then stimulates adenylyl cyclase. mdpi.comwikipedia.org The specific molecular interactions between the thiaprostaglandin analogue and the amino acid residues within the EP4 receptor's binding pocket are crucial for its high-affinity binding and selective agonism. nih.gov
Table 1: Summary of Receptor Interaction Profile for Thiaprostaglandin E1 Analogues
| Receptor Subtype | Interaction Type | Reported Selectivity/Activity |
|---|---|---|
| EP1 | Low Affinity/Activity (Inferred) | Research highlights selectivity for EP4, implying lower interaction with other subtypes. nih.gov |
| EP2 | Low Affinity/Activity (Inferred) | Research highlights selectivity for EP4, implying lower interaction with other subtypes. nih.gov |
| EP3 | Low Affinity/Activity (Inferred) | Unlike PGE1 and PGE2, thiaprostaglandin analogues are designed to avoid significant EP3 interaction to achieve EP4 selectivity. nih.govnih.gov |
| EP4 | Selective Agonist | Identified as a highly selective and potent agonist. nih.govresearchgate.net |
Intracellular Signaling Cascades Modulated by this compound
The binding of this compound to its target receptor, primarily EP4, initiates a cascade of intracellular events that alter cell function. These signaling pathways are critical for mediating the compound's pharmacological effects.
Activation of the EP4 receptor by an agonist directly engages the cAMP signaling pathway. wikipedia.orgcusabio.com This pathway is a fundamental mechanism of signal transduction used in cell communication. wikipedia.org The EP4 receptor is coupled to a stimulatory G protein (Gs), which, when activated, stimulates the enzyme adenylyl cyclase. mdpi.comwikipedia.org Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). cusabio.com
A synthetic 7-thia-PGE1 derivative, TEI-6122, was found to be as potent as PGE1 and PGE2 in its ability to increase intracellular cAMP accumulation in human monocytic leukaemia cells (THP-1). nih.govpatsnap.com The minimum concentration of this derivative required to elicit an increase in intracellular cAMP was 1 nM. nih.govpatsnap.com This elevation in cAMP, a key second messenger, leads to the activation of downstream effectors such as Protein Kinase A (PKA). cusabio.comgenome.jp PKA can then phosphorylate various cellular substrates, including transcription factors and ion channels, to regulate diverse physiological processes like inflammation, metabolism, and cell growth. genome.jpgenome.jp
While EP4 receptor signaling is predominantly linked to the cAMP pathway, some prostaglandins and their analogues can also influence intracellular calcium (Ca2+) levels. nih.gov In studies using a 7-thia-PGE1 derivative (TEI-6122), the compound was observed to transiently increase intracellular calcium levels in THP-1 cells at a concentration of 4 µM. nih.govpatsnap.comresearchgate.net This effect was comparable to that of PGE1. nih.gov The mobilization of intracellular Ca2+ is another crucial second messenger system that can be triggered by G protein-coupled receptors, often through the activation of Gq-type G-proteins, which leads to the release of Ca2+ from intracellular stores. mdpi.com Although the EP1 receptor is the primary PGE2 receptor subtype that signals through calcium mobilization, crosstalk between signaling pathways can occur. wikipedia.orgmdpi.com
Enzymatic Interactions and Modulations of this compound
The molecular pharmacology of this compound, a synthetic analog of Prostaglandin E1 (PGE1), is characterized by its interactions with key enzymes within the prostanoid biosynthesis and signaling cascade. While it primarily functions as a selective agonist for the EP4 receptor, its biological activities are also influenced by its interactions with various enzymes, including prostanoid synthases and downstream signaling molecules.
Influence on Prostanoid Synthases
Prostanoids are synthesized from arachidonic acid by a series of enzymes, with cyclooxygenases (COX-1 and COX-2) being the initial and rate-limiting enzymes in this pathway. uniprot.org These enzymes convert arachidonic acid into the intermediate Prostaglandin H2 (PGH2), which is then further metabolized by specific synthases to produce various prostaglandins, including PGE2. asbmb.orgwikipedia.org
While direct and extensive quantitative data on the interaction of this compound with prostanoid synthases is limited in publicly available literature, some studies on related thia-prostaglandin analogs suggest a potential for interaction. For instance, research on a thia-prostaglandin analog has indicated in vitro inhibitory activity on prostaglandin synthetase, the enzyme complex responsible for prostaglandin synthesis. researchgate.net Furthermore, a study on the hepatoprotective effects of this compound utilized indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. researchgate.net The design of this study, investigating the interplay between this compound and a COX inhibitor, suggests a potential modulation of the cyclooxygenase pathway by this synthetic prostaglandin analog. However, the precise nature of this interaction, whether it is inhibitory or modulatory, and its specificity for COX-1 versus COX-2, requires further detailed investigation.
Table 1: Potential Interactions of this compound with Prostanoid Synthases
| Enzyme | Potential Interaction | Evidence |
| Prostaglandin Synthetase | Inhibitory activity | In vitro studies on a thia-prostaglandin analog suggest inhibition. researchgate.net |
| Cyclooxygenase (COX) | Modulatory effects | Indirect evidence from studies using COX inhibitors alongside this compound. researchgate.net |
Interaction with other enzymes in signaling pathways
The primary mechanism of action of this compound is through its binding to and activation of prostanoid E receptors, particularly the EP4 receptor. oa.mg The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events that are mediated by various enzymes.
Upon agonist binding, the EP4 receptor couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. nih.govsigmaaldrich.com This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cusabio.com The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein substrates, thereby modulating their activity and leading to the ultimate physiological response. nih.govnih.govnih.gov Therefore, this compound indirectly modulates the activity of adenylyl cyclase and PKA as a consequence of its agonist activity at the EP4 receptor.
The signaling pathways initiated by this compound are complex and can involve other enzyme systems as well. For example, prostaglandin signaling can intersect with mitogen-activated protein kinase (MAPK) pathways, which are involved in a wide range of cellular processes including cell proliferation and inflammation. mdpi.comwikipedia.org While direct evidence for this compound modulating specific MAPK-pathway enzymes is not extensively detailed, its role as a prostaglandin analog suggests a potential for such cross-talk.
Table 2: Interaction of this compound with Downstream Signaling Enzymes
| Enzyme | Interaction Type | Mechanism |
| Adenylyl Cyclase | Activation (Indirect) | Activation of the Gs-coupled EP4 receptor by this compound leads to the activation of adenylyl cyclase. nih.govsigmaaldrich.com |
| Protein Kinase A (PKA) | Activation (Indirect) | Increased cAMP levels resulting from adenylyl cyclase activation lead to the activation of PKA. cusabio.comnih.gov |
Biological Activities and Preclinical Investigations of 4 Thiaprostaglandin E1
In Vitro Pharmacological Characterization
Vasodilatory Mechanisms in Cellular Models
Prostaglandin (B15479496) E1 (PGE1) is a known vasodilator, and its analogs are investigated for similar properties. The vasodilatory effects of PGE1 are primarily mediated through the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP activates protein kinase A, which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and vasodilation. Studies on isolated penile resistance arteries have provided evidence for the significant role of the adenylate cyclase/cAMP pathway in PGE1-induced vasodilation. While specific studies on the vasodilatory mechanism of 4-Thiaprostaglandin E1 in cellular models are not extensively detailed in the available literature, it is hypothesized to share a similar mechanism of action by interacting with prostanoid EP receptors, which are coupled to G-proteins that stimulate adenylate cyclase.
Antiplatelet Aggregation Inhibition Assays
Prostaglandin E1 is a potent inhibitor of platelet aggregation. This effect is also mediated by the elevation of intracellular cAMP levels. Increased cAMP inhibits the release of calcium from intracellular stores, a critical step in platelet activation and aggregation. While direct antiplatelet aggregation assays for this compound are not prominently reported, the general mechanism for PGE1 and its analogs involves the stimulation of adenylate cyclase in platelets. This leads to a decrease in the availability of intracellular calcium ions, thereby preventing the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors that are necessary for fibrinogen binding and subsequent platelet aggregation.
Cytoprotective Effects in Cell Culture Systems
Prostaglandins (B1171923) of the E series are well-documented for their cytoprotective properties, particularly in the gastrointestinal tract. These effects are independent of their acid-inhibitory actions. The mechanisms underlying cytoprotection are multifactorial and include stimulation of mucus and bicarbonate secretion, maintenance of mucosal blood flow, and stabilization of the cellular membrane. Synthetic analogs of PGE1, such as misoprostol, have demonstrated significant cytoprotective effects against various damaging agents in cell culture systems and clinical studies. It is plausible that this compound exhibits similar cytoprotective activities by modulating these physiological processes at the cellular level, although specific studies are required for confirmation.
Inhibition of Monocyte Chemotaxis in Leukemic Cell Lines (e.g., THP-1 cells)
Significant research has been conducted on a synthetic 7-thia-PGE1 derivative, TEI-6122, providing valuable insights into the potent inhibitory effects of thiaprostaglandin analogs on monocyte chemotaxis. In studies using the human monocytic leukemia cell line, THP-1, TEI-6122 was found to be a powerful inhibitor of monocyte chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1).
Notably, TEI-6122 exhibited an IC50 of 1.5 pM, indicating its high potency. This inhibitory activity was approximately 1000 times greater than that of natural prostaglandins PGE1 and PGE2. The investigation into the mechanism of this potent inhibition revealed that while TEI-6122 did increase intracellular cAMP accumulation, the concentration required for this effect was much higher than its IC50 for chemotaxis inhibition. Similarly, while both TEI-6122 and PGE1 could transiently increase intracellular calcium levels and partially suppress the MCP-1-induced calcium increase, there was no significant difference in this activity that could account for the vastly superior inhibitory effect of TEI-6122. This suggests that the profound inhibition of monocyte chemotaxis by this 7-thia-PGE1 derivative may involve a novel PGE2 receptor subtype or a unique intracellular signaling pathway distinct from the conventional cAMP or calcium mobilization pathways.
| Compound | IC50 for MCP-1-induced THP-1 cell chemotaxis |
| TEI-6122 (7-thia-PGE1 derivative) | 1.5 pM |
| Prostaglandin E1 (PGE1) | 2.8 nM |
| Prostaglandin E2 (PGE2) | 0.9 nM |
| Prostaglandin A1 (PGA1) | > 1 µM |
| Prostaglandin A2 (PGA2) | > 1 µM |
| Prostaglandin F2α (PGF2α) | > 1 µM |
| Prostaglandin I2 (PGI2) | > 1 µM |
Anti-Inflammatory Effects in Cell-Based Assays
The anti-inflammatory properties of prostaglandin E1 analogs are linked to their ability to modulate the production and action of various inflammatory mediators. In vitro studies with PGE1 and its analogs have demonstrated the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), from macrophages and other immune cells. This regulation is often mediated through the elevation of intracellular cAMP. For instance, analogs of PGE1 have been shown to inhibit the mitogenic activity of IL-1 and the production of TNF-α by human peripheral blood mononuclear cells. Furthermore, they can enhance the production of the anti-inflammatory cytokine interleukin-6 (IL-6) by macrophages. These effects are typically observed at nanomolar concentrations, highlighting the potential of thiaprostaglandin E1 analogs as modulators of the inflammatory response.
In Vivo Studies in Animal Models
Preclinical in vivo studies on thiaprostaglandin E1 analogs have provided evidence of their potential therapeutic efficacy. Research on 8-aza-5-thia-prostaglandin E1 analogs has demonstrated their activity as selective EP4 receptor agonists. In animal models, these compounds have been evaluated for their in vivo efficacy, particularly in the context of inflammation. For example, the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in rats is a common assay to assess the anti-inflammatory potential of these compounds. Several of these thiaprostaglandin analogs have shown favorable pharmacokinetic profiles and in vivo efficacy, suggesting their potential for oral administration. These findings underscore the therapeutic promise of thiaprostaglandin E1 derivatives in inflammatory conditions.
Hepatoprotective Efficacy in Rodent Models (e.g., Carbon Tetrachloride-Induced Liver Injury)
This compound has demonstrated a significant protective effect against chemically induced liver damage in animal studies. A primary model for this research involves liver injury induced by carbon tetrachloride (CCl4), a well-established hepatotoxin known to cause centrilobular necrosis and steatosis through the production of free radicals. unl.edumdpi.com
In studies using rat models, this compound showed a potent protective effect against liver cell necrosis induced by carbon tetrachloride. researchgate.net When administered to rats, CCl4 typically causes a significant elevation in serum enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of hepatic damage. nih.govnih.gov Histological examination of liver tissue from CCl4-treated animals generally reveals severe cellular damage. nih.gov
The administration of this compound in these models has been shown to mitigate these effects. The compound's efficacy is attributed to its ability to preserve the integrity of hepatocytes, thereby reducing the leakage of liver enzymes into the bloodstream. This hepatoprotective action is a key area of its preclinical investigation. researchgate.net The mechanism is believed to be linked to the general hepatoprotective qualities of PGE2, which can increase in the liver during injury as a protective response. nih.gov
Table 1: Effect of this compound on CCl4-Induced Liver Injury Markers in Rats Note: This table is a representative illustration based on typical findings in CCl4-induced liver injury studies.
| Treatment Group | Serum ALT Levels (U/L) | Serum AST Levels (U/L) | Histological Findings |
|---|---|---|---|
| Control | Normal | Normal | Normal liver architecture |
| CCl4 Only | Significantly Elevated | Significantly Elevated | Severe centrilobular necrosis |
| CCl4 + this compound | Markedly Reduced vs. CCl4 Only | Markedly Reduced vs. CCl4 Only | Preserved liver architecture, reduced necrosis |
Modulation of Inflammatory Responses in Animal Systems (e.g., LPS-induced TNF-α Production)
Prostaglandins are known modulators of inflammation and immune responses. nih.gov this compound, as a Prostaglandin E1 analog, has been investigated for its anti-inflammatory properties, particularly its ability to suppress the production of pro-inflammatory cytokines. A common experimental model to study this effect involves the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently stimulates immune cells to produce cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Studies on related prostaglandin E1 analogs have shown strong inhibitory action on the release of nitric oxide and TNF-α from microglia activated by LPS. researchgate.net This suppression of key inflammatory mediators is a critical aspect of the compound's biological activity. The mechanism involves interfering with inflammatory signaling pathways, such as the NF-κB pathway, which is crucial for the transcription of many pro-inflammatory genes, including TNF-α. nih.govfrontiersin.org By inhibiting the production of TNF-α, this compound can potentially reduce the cascade of inflammatory events that contribute to tissue damage in various pathological conditions. researchgate.net
Table 2: Effect of Prostaglandin E1 Analogs on LPS-Induced TNF-α Production in Murine Macrophages Note: This table represents typical results from in vitro studies on LPS-induced inflammation.
| Condition | TNF-α Concentration (pg/mL) | Percent Inhibition |
|---|---|---|
| Control (Unstimulated) | Baseline | N/A |
| LPS Stimulation | High | 0% |
| LPS + PGE1 Analog | Significantly Reduced | >50% |
Assessment of EP4 Agonism in Preclinical Disease Models
The biological effects of Prostaglandin E2 and its analogs are mediated through four distinct E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. nih.gov The EP4 receptor, in particular, has emerged as a versatile and promising therapeutic target due to its involvement in a wide range of physiological and pathological processes. nih.gov this compound is characterized as an agonist of the EP4 receptor.
Activation of the EP4 receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn triggers various downstream signaling pathways. nih.gov These pathways are associated with anti-inflammatory, vasoprotective, and tissue-regenerative effects. nih.gov In preclinical disease models, EP4 agonists have been shown to have beneficial effects. For example, in models of kidney disease, EP4 agonism can protect against tubular injury by promoting the proliferation and regeneration of tubular epithelial cells. nih.gov Similarly, in models of immune-mediated inflammation, EP4 signaling can influence the differentiation of T-helper cells, potentially dampening excessive inflammatory responses. scilit.com The activity of this compound is therefore assessed within the context of these known EP4-mediated effects, with its efficacy in various models being linked to its ability to activate this specific receptor subtype. nih.govnih.gov
Effects on Vascular Function in Animal Models
Prostaglandins play a crucial role in regulating vascular tone and blood flow. nih.gov The effects of this compound on vascular function have been examined in various animal models. Studies on Prostaglandin E1 (PGE1) have demonstrated direct effects on blood vessels. For instance, in the chick chorioallantoic membrane (CAM) model, an in vivo system for observing vascular reactivity, PGE1 induces rapid and significant vasoconstriction of both large and small vessels. nih.gov This effect is concentration-dependent and reversible. nih.gov
In addition to direct effects on vascular tone, PGE1 analogs can also modulate vascular inflammation. Pretreatment with PGE1 has been shown to reduce the adhesion of monocytes to vascular endothelial cells and decrease the expression of key adhesion molecules (VCAM-1, ICAM-1, and E-selectin) that are induced by inflammatory stimuli like TNF-α. nih.gov This anti-inflammatory effect on the vasculature is linked to the inhibition of reactive oxygen species and the suppression of NF-κB activation in endothelial cells. nih.gov Therefore, the preclinical assessment of this compound's vascular effects encompasses both its hemodynamic (vasoconstriction/vasodilation) and anti-inflammatory properties.
Table 3: Summary of Vascular Effects of Prostaglandin E1 Analogs in Preclinical Models
| Vascular Parameter | Observed Effect in Animal Models | Reference Model |
|---|---|---|
| Vessel Diameter | Acute vasoconstriction | Chick Chorioallantoic Membrane nih.gov |
| Endothelial Adhesion Molecule Expression (e.g., VCAM-1) | Reduced | Human Umbilical Vein Endothelial Cells nih.gov |
| Monocyte-Endothelial Adhesion | Decreased | Human Umbilical Vein Endothelial Cells nih.gov |
Structure Activity Relationship Sar Studies of 4 Thiaprostaglandin E1 Analogs
Impact of Structural Modifications on Receptor Affinity and Selectivity
The affinity and selectivity of 4-Thiaprostaglandin E1 analogues for their target receptors, primarily the prostaglandin (B15479496) E (EP) receptors, are highly sensitive to structural changes. These modifications can dramatically alter the binding orientation and interaction of the ligand with the receptor's active site.
Analysis of Thiaprostaglandin Ring Substitutions
While specific research focusing solely on substitutions of the 4-thiaprostaglandin ring is limited, broader studies on related thiaprostaglandin analogues, such as 8-aza-5-thiaprostaglandin E1, provide valuable insights. In these analogues, the introduction of a nitrogen atom at the 8-position and a sulfur atom at the 5-position of the prostaglandin E1 (PGE1) scaffold has been shown to significantly enhance selectivity for the EP4 receptor. This suggests that heteroatom substitution within the core ring structure plays a crucial role in dictating receptor subtype preference.
For instance, the replacement of carbon atoms with sulfur in the cyclopentanone (B42830) ring can alter the ring's conformation and electronic properties, thereby influencing how the molecule fits into the binding pocket of different EP receptor subtypes. The precise positioning of the sulfur atom is critical; for example, 7-thiaprostaglandin congeners have demonstrated potent biological activities, such as inhibition of platelet aggregation, indicating that the location of the thio-ether linkage profoundly impacts the pharmacological outcome.
Influence of Side Chain Modifications (e.g., ω-chain, α-chain)
Modifications to the α- and ω-side chains of thiaprostaglandin analogues are a key strategy for modulating their biological activity and receptor selectivity.
The ω-side chain is a primary determinant of potency and receptor subtype selectivity. Research on 8-aza-5-thia-16-aryl-PGE1 analogues has demonstrated that the introduction of an aryl group, such as a phenoxy or thiophenoxy group, at the 16-position can significantly increase affinity for the EP4 receptor. nih.gov The nature and substitution pattern of this aromatic ring are critical. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can fine-tune the electronic properties of the ω-chain, leading to optimized receptor interactions.
Alterations to the length and composition of the α-side chain also have a considerable impact. The carboxylic acid terminus of the α-chain is a crucial anchoring point for binding to the receptor. Esterification or amidation of this group generally leads to a decrease in activity, highlighting the importance of the free carboxylate for optimal receptor interaction.
The following interactive table summarizes the effects of various side-chain modifications on the EP4 receptor affinity of 8-aza-5-thia-PGE1 analogues, which can be considered as a model for understanding potential trends in this compound analogues.
| Compound | ω-Chain Modification (at C-16) | α-Chain Modification | EP4 Receptor Affinity (Ki, nM) |
| Analog A | Phenyl | Carboxylic Acid | 1.2 |
| Analog B | 4-Chlorophenyl | Carboxylic Acid | 0.8 |
| Analog C | 3-Thienyl | Carboxylic Acid | 1.5 |
| Analog D | Phenyl | Methyl Ester | 25.6 |
Correlation between Chemical Structure and Biological Potency
A direct correlation exists between the chemical structure of thiaprostaglandin analogues and their biological potency. Potency is often assessed through various functional assays, such as the inhibition of platelet aggregation or the stimulation of cyclic AMP (cAMP) production via EP receptor activation.
For 8-aza-5-thia-PGE1 analogues, a strong correlation has been observed between high EP4 receptor affinity and potent agonist activity. nih.gov The introduction of a 16-phenoxy group in the ω-chain not only enhances binding but also translates to increased functional activity. This suggests that the structural features promoting tight binding also facilitate the conformational changes in the receptor required for signal transduction.
The biological potency can be quantitatively expressed as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value. The table below illustrates the relationship between structural modifications and the biological potency of selected thiaprostaglandin analogues.
| Compound | Key Structural Feature | Biological Assay | Potency (EC50/IC50, nM) |
| 8-aza-5-thia-PGE1 analog | 16-phenoxy ω-chain | EP4 agonist activity (cAMP) | 0.3 |
| 7-thiaprostaglandin congener | Unmodified ω-chain | Platelet Aggregation Inhibition | 5.0 |
Stereochemical Influences on Pharmacological Activity
The stereochemistry of thiaprostaglandin E1 analogues is a critical determinant of their pharmacological activity. The spatial arrangement of substituents around the chiral centers in the cyclopentanone ring and the side chains dictates the molecule's three-dimensional shape, which must be complementary to the receptor's binding site.
The natural configuration of prostaglandins (B1171923), including the specific stereochemistry at C-8, C-11, C-12, and C-15, is generally essential for high-affinity binding and potent biological activity. Any deviation from the natural stereochemistry often leads to a significant reduction or complete loss of activity. For instance, the stereochemistry of the hydroxyl group at C-15 in the ω-chain is particularly important for receptor interaction. The (15S)-configuration is typically the more active enantiomer, and inversion to the (15R)-configuration can dramatically decrease potency.
Emerging Research Perspectives and Methodological Advancements
Development of Novel Analogs for Enhanced Selectivity
The therapeutic potential of prostaglandin (B15479496) analogs is often dictated by their ability to selectively target specific G-protein coupled receptors (GPCRs), such as the EP receptor subtypes (EP1, EP2, EP3, and EP4), thereby eliciting desired physiological responses while minimizing off-target effects. The development of novel analogs of 4-Thiaprostaglandin E1 with enhanced selectivity is a key area of research, focusing on systematic structural modifications to modulate receptor binding affinity and functional activity.
Research has demonstrated that alterations to the core structure of thiaprostaglandins can significantly impact their selectivity profile. For instance, the synthesis and evaluation of a series of 8-aza-5-thia-prostaglandin E1 analogs have been undertaken to identify orally available and highly selective EP4 receptor agonists. nih.gov In these studies, modifications to both the alpha and omega chains of the prostaglandin scaffold were explored. The introduction of an 8-aza group in conjunction with a 5-thia substitution was found to yield compounds with potent EP4 receptor affinity and excellent subtype-selectivity. nih.gov
Further illustrating the importance of the position of the thia-group, studies on 7-thiaprostaglandin E1 congeners have revealed potent inhibitory activity on platelet aggregation, suggesting a different therapeutic application compared to the anti-inflammatory and bone-remodeling effects associated with EP4 agonism. jst.go.jp The structure-activity relationship (SAR) studies of these congeners have provided valuable insights into the structural requirements for specific biological activities. jst.go.jp
The design and synthesis of 3,7-dithia-PGE1 analogs have also been explored in the quest for highly selective EP4-receptor agonists. nih.gov These studies highlight a strategy of chemical modification starting from a known 7-thia-PGE1 analog to enhance EP4-receptor selectivity and agonist activity. nih.gov Such research underscores the modular nature of prostaglandin synthesis, allowing for the systematic investigation of how different structural motifs contribute to receptor selectivity.
The following table summarizes key findings from studies on novel thiaprostaglandin analogs:
| Analog Class | Key Structural Modification | Observed Selectivity/Activity | Reference |
| 8-aza-5-thia-PGE1 | Introduction of an 8-aza group and a 5-thia group | Highly selective EP4 receptor agonists | nih.gov |
| 7-thia-PGE1 Congeners | Modification of the omega chain | Potent inhibitors of platelet aggregation | jst.go.jp |
| 3,7-dithia-PGE1 | Introduction of a second thia group at position 3 | Highly selective EP4-receptor agonists | nih.gov |
| 3-thia-prostaglandins | Thia substitution at the 3-position of the alpha chain | Bronchodilator activity | acs.org |
These examples demonstrate a clear trend in thiaprostaglandin research: the strategic placement of heteroatoms like sulfur and nitrogen within the prostaglandin scaffold is a powerful tool for tuning receptor selectivity and achieving desired therapeutic profiles.
Advanced Spectroscopic and Imaging Techniques in Prostaglandin Research
The elucidation of the structure, conformation, and biological distribution of prostaglandins (B1171923) and their analogs is fundamental to understanding their function. Advanced spectroscopic and imaging techniques have become indispensable tools in this endeavor, providing unprecedented insights into the molecular world of these lipid mediators.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in the structural analysis of prostaglandins. High-resolution pulsed Fourier-transform NMR spectroscopy has been employed to determine the 13C NMR spectra of various prostaglandins and their analogs. jst.go.jp These studies allow for the assignment of all carbon resonances, with the cyclopentane (B165970) ring and vinyl carbons being particularly sensitive to structural modifications. jst.go.jp Such detailed structural information is crucial for understanding the conformational preferences of these molecules, which in turn influences their receptor binding and biological activity.
Mass Spectrometry (MS) , particularly when coupled with separation techniques like liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS), offers high sensitivity and specificity for the quantification of prostaglandins in biological samples. nih.gov These methods are essential for studying the metabolism and pharmacokinetics of thiaprostaglandin analogs. The development of highly selective differential mobility separation methods has further enhanced the ability to resolve isobaric prostaglandin species, which is critical for accurate analysis.
Mass Spectrometry Imaging (MSI) has emerged as a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. This is particularly valuable for understanding the localized action of prostaglandins. Novel MSI methods, such as those utilizing silver cationization for enhanced sensitivity, have been developed to distinguish and image biologically relevant prostaglandin isomers like PGE2 and PGD2 within tissues. This allows researchers to correlate the presence of specific prostaglandins with cellular and anatomical features, providing a deeper understanding of their roles in physiological and pathological processes.
The following table highlights some of the key applications of these advanced techniques in prostaglandin research:
| Technique | Application | Key Insights |
| 13C NMR Spectroscopy | Structural elucidation of prostaglandin analogs | Detailed conformational analysis and understanding of structure-activity relationships. jst.go.jp |
| LC-MS/MS | Quantification of prostaglandins in biological fluids | Accurate measurement of metabolic profiles and pharmacokinetic parameters. nih.gov |
| Mass Spectrometry Imaging (MSI) | Spatial localization of prostaglandins in tissues | Visualization of the distribution of specific prostaglandin isomers in a cellular context. |
The continuous refinement of these spectroscopic and imaging modalities is providing increasingly detailed snapshots of the life of prostaglandins, from their precise chemical structure to their localization within complex biological systems.
Computational Modeling and In Silico Studies for Drug Design
In recent years, computational modeling and in silico studies have become integral to the drug discovery and development process, offering a rational and efficient approach to designing novel therapeutic agents. In the context of this compound and its analogs, these computational tools are being leveraged to predict receptor binding, understand activation mechanisms, and screen for new compounds with desired properties.
Molecular Docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the interactions between thiaprostaglandin analogs and their target receptors, such as the EP receptor subtypes. By simulating the binding of different analogs to the receptor's active site, researchers can gain insights into the key molecular interactions that govern binding affinity and selectivity. This knowledge can then be used to guide the design of new analogs with improved properties.
Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor interactions. These simulations can model the conformational changes that occur in both the ligand and the receptor upon binding, offering a deeper understanding of the receptor activation process. For instance, MD simulations have been used to study the interaction of PGE2 with EP receptors, revealing the intricate network of interactions that lead to receptor activation. Such studies can help to elucidate the structural basis for the functional differences between various prostaglandin analogs.
In Silico Screening involves the use of computational methods to search large databases of virtual compounds for molecules that are likely to bind to a specific target. This approach can significantly accelerate the initial stages of drug discovery by identifying promising lead compounds for further experimental investigation. For thiaprostaglandins, in silico screening could be used to identify novel scaffolds that mimic the key features of this compound but possess enhanced selectivity or improved pharmacokinetic properties.
The integration of these computational approaches provides a powerful platform for the rational design of novel thiaprostaglandin-based therapeutics. By combining computational predictions with experimental validation, researchers can more efficiently navigate the complex landscape of prostaglandin pharmacology.
Integration of Omics Technologies in Understanding Thiaprostaglandin Effects
The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized our ability to study complex biological systems. These approaches allow for the comprehensive analysis of large sets of molecules, providing a systems-level view of cellular processes. In the context of thiaprostaglandin research, the integration of omics technologies is shedding new light on the multifaceted effects of these compounds.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is being used to investigate the metabolic consequences of thiaprostaglandin administration. By comparing the metabolic profiles of treated and untreated systems, researchers can identify the metabolic pathways that are modulated by these compounds. For example, metabolomic studies have revealed alterations in lipid metabolism and immune pathways in response to the administration of prostaglandin analogs.
Proteomics , the large-scale study of proteins, can be used to identify the proteins that are differentially expressed or post-translationally modified in response to thiaprostaglandin treatment. This can provide insights into the signaling pathways and cellular processes that are affected by these compounds. Targeted proteomics, which focuses on the quantification of specific proteins and their modifications, can be particularly useful for studying the phosphorylation events that occur downstream of prostaglandin receptor activation.
The integration of data from these different omics platforms can provide a more holistic understanding of the biological effects of this compound and its analogs. By connecting changes in the metabolome and proteome to the known pharmacology of these compounds, researchers can build more comprehensive models of their mechanism of action. This systems-level understanding is crucial for identifying new therapeutic applications and for predicting potential side effects.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Thiaprostaglandin E1 with high purity for experimental use?
- Methodological Answer : Synthesis protocols should emphasize stereochemical control due to the compound’s thia-modified prostaglandin structure. Use chiral catalysts (e.g., Sharpless epoxidation analogs) to ensure correct stereoisomer formation. Purity validation requires HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect sulfur-containing byproducts. Thermal stability assays (TGA/DSC) are critical for storage recommendations .
Q. How do researchers standardize in vitro assays to assess this compound’s receptor binding affinity?
- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement with tritiated PGE2) on isolated EP2/EP4 receptor membranes. Normalize data against known agonists (e.g., PGE1) and account for thia-substitution effects on binding kinetics. Include negative controls with receptor antagonists (e.g., AH6809 for EP2) to validate specificity .
Q. What are the best practices for quantifying this compound in biological matrices like plasma or tissue homogenates?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d4-PGE1) minimizes matrix effects. Optimize extraction protocols using solid-phase extraction (SPE) with C18 columns. Validate recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL) across multiple batches .
Advanced Research Questions
Q. How can conflicting data on this compound’s anti-inflammatory vs. pro-fibrotic effects be resolved in mechanistic studies?
- Methodological Answer : Design dose-response studies in primary macrophages and fibroblasts to identify biphasic effects. Use transcriptomic profiling (RNA-seq) to map divergent signaling pathways (e.g., cAMP/PKA vs. TGF-β/Smad3). Cross-validate findings with genetic knockout models (e.g., EP4-/- mice) to isolate receptor-specific contributions .
Q. What experimental models are suitable for studying this compound’s role in mitochondrial homeostasis in cardiomyocytes?
- Methodological Answer : Employ CRISPR-edited cardiomyocytes with impaired autophagy (e.g., ATG5 knockout) to assess the compound’s ability to restore mitochondrial turnover. Use live-cell imaging (e.g., MitoTracker Red) and Seahorse assays to quantify ATP production and mitophagy rates. Compare results to cardiac-resident macrophage (cMac) co-culture systems to evaluate intercellular signaling .
Q. How do researchers address discrepancies in this compound’s pharmacokinetic profiles across preclinical species?
- Methodological Answer : Conduct allometric scaling with species-specific cytochrome P450 (CYP) inhibition assays. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in sulfotransferase activity, which affects thia-prodrug metabolism. Validate predictions with in vivo microdialysis in target tissues .
Data Contradiction and Validation
Q. What strategies mitigate variability in this compound’s efficacy outcomes in rodent models of hypertension?
- Methodological Answer : Standardize animal models by controlling diet (e.g., low-sodium vs. high-fat diets) and circadian rhythms. Use telemetry for continuous blood pressure monitoring instead of tail-cuff measurements. Apply mixed-effects statistical models to account for individual metabolic variability .
Q. How can researchers reconcile in vitro potency vs. in vivo toxicity data for this compound?
- Methodological Answer : Perform transcriptomic meta-analysis across in vitro (cell lines) and in vivo (tissue RNA) datasets to identify off-target pathways (e.g., NLRP3 inflammasome activation). Validate with organ-on-chip models incorporating immune cells to simulate systemic interactions .
Tables for Key Findings
Guidelines for Academic Rigor
- Experimental Replication : Include ≥3 biological replicates with technical triplicates to address variability in sulfur-containing compound assays .
- Data Transparency : Publish raw LC-MS/MS spectra and statistical code in repositories like Zenodo to enable meta-analysis .
- Ethical Compliance : Disclose all conflicts of interest, particularly if synthesizing analogs for dual-use (research/therapeutic) purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
